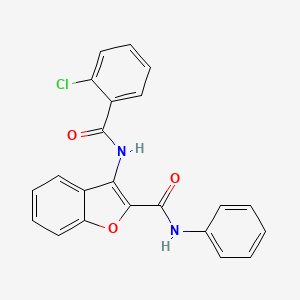
4-(3-Bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-Bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one” has a molecular formula of C10H3BrFN5O5 . It’s a complex organic compound that contains bromine, fluorine, and nitro functional groups attached to different positions of the oxadiazole rings .
Synthesis Analysis
The synthesis of this compound involves various reaction conditions and reagents . For instance, one method involves the use of potassium carbonate in tetrahydrofuran for 1 hour . Another method involves the use of triethylamine in tetrahydrofuran at 75℃ . The yield of the reactions varies depending on the conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings . The exact structure can be determined using various analytical techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
The compound can undergo various chemical reactions depending on the conditions . For instance, it can react with potassium carbonate in tetrahydrofuran to form a new compound . It can also react with triethylamine in tetrahydrofuran at 75℃ to form another compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C10H3BrFN5O5), average mass (372.064 Da), and monoisotopic mass (370.930145 Da) . Other properties like melting point, boiling point, density, and toxicity information can be found on various chemical databases .科学的研究の応用
Synthesis and Characterization
The compound 4-(3-Bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one and its derivatives are primarily involved in the synthesis and characterization of novel materials with potential biological activities. These compounds are synthesized through various chemical reactions, and their structures are characterized using spectroscopic methods such as NMR, IR, and Mass spectroscopy. For example, a study discussed the synthesis and characterization of novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives, which are structurally related to the compound . The synthesized compounds were further screened for antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).
Antimicrobial and Antifungal Activities
Compounds with 1,3,4-oxadiazole and related structures have been extensively studied for their antimicrobial and antifungal activities. Various derivatives of 1,3,4-oxadiazoles have demonstrated moderate to good antiproliferative activity against a range of microbial species. For instance, research has shown the potential of triazole-oxadiazole compounds as potent and safe antifungal agents, particularly against Candida species. These compounds have shown significant inhibitory effects and are investigated for their mechanism of action and safety profiles (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Liquid Crystalline Properties and Material Synthesis
The structural properties of compounds like 4-(3-Bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one are also of interest in the synthesis of materials with specific physical properties, such as liquid crystalline behaviors. Studies in this field focus on understanding how the presence of different substituents and molecular structures influences the liquid crystalline phase and thermal stability of the materials. For example, the synthesis of mesogenic materials based on 1,3,4-oxadiazole with a nitro terminal group was studied, highlighting the role of alkoxy terminal chains and heterocyclic rings in the liquid crystalline properties of the molecules (Abboud, Lafta, & Tomi, 2017).
Safety and Hazards
特性
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrFN5O5/c11-5-3-4(1-2-6(5)12)16-8(14-21-10(16)18)7-9(17(19)20)15-22-13-7/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYOUOZNAPENIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NOC2=O)C3=NON=C3[N+](=O)[O-])Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrFN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

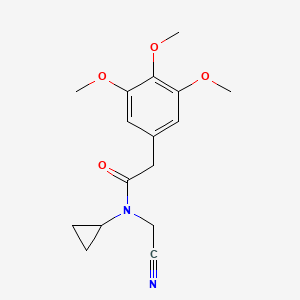
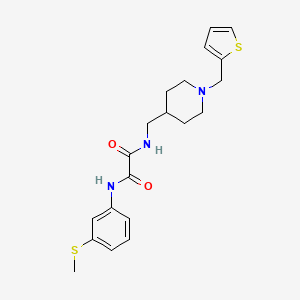
![4-(4-(dimethylamino)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813830.png)
![2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2813831.png)


![(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2813838.png)
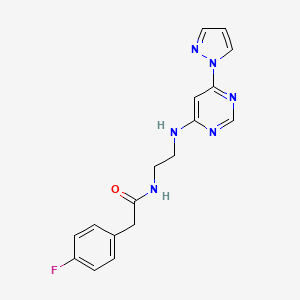
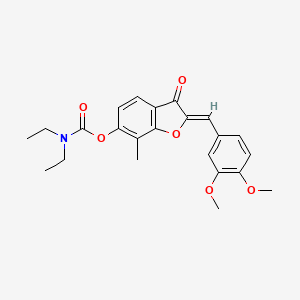
![4-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B2813843.png)
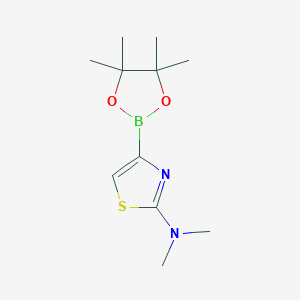
![4-ethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2813845.png)

